molecular formula C20H23N3O3 B11542853 (3Z)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-methyl-N-phenylbutanamide

(3Z)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-methyl-N-phenylbutanamide

Cat. No.: B11542853
M. Wt: 353.4 g/mol
InChI Key: JCAFDTBMPMTSSA-QNGOZBTKSA-N
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Description

(3Z)-3-{[2-(4-METHOXYPHENYL)ACETAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a methoxyphenyl group, an acetamido group, and a butanamide backbone, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[2-(4-METHOXYPHENYL)ACETAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with N-methyl-N-phenylbutanamide in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and ethanol.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[2-(4-METHOXYPHENYL)ACETAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the imino group produces an amine derivative.

Scientific Research Applications

(3Z)-3-{[2-(4-METHOXYPHENYL)ACETAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-3-{[2-(4-METHOXYPHENYL)ACETAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol: Shares a similar methoxyphenyl group and imino functionality.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group and is used in similar chemical reactions.

Uniqueness

(3Z)-3-{[2-(4-METHOXYPHENYL)ACETAMIDO]IMINO}-N-METHYL-N-PHENYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

(3Z)-3-[[2-(4-methoxyphenyl)acetyl]hydrazinylidene]-N-methyl-N-phenylbutanamide

InChI

InChI=1S/C20H23N3O3/c1-15(13-20(25)23(2)17-7-5-4-6-8-17)21-22-19(24)14-16-9-11-18(26-3)12-10-16/h4-12H,13-14H2,1-3H3,(H,22,24)/b21-15-

InChI Key

JCAFDTBMPMTSSA-QNGOZBTKSA-N

Isomeric SMILES

C/C(=N/NC(=O)CC1=CC=C(C=C1)OC)/CC(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)OC)CC(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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